HC-056456

Catalog No.
S529784
CAS No.
7733-96-2
M.F
C12H6N2O4S2
M. Wt
306.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HC-056456

CAS Number

7733-96-2

Product Name

HC-056456

IUPAC Name

[5-oxido-4-(thiophene-2-carbonyl)-1,2,5-oxadiazol-5-ium-3-yl]-thiophen-2-ylmethanone

Molecular Formula

C12H6N2O4S2

Molecular Weight

306.3 g/mol

InChI

InChI=1S/C12H6N2O4S2/c15-11(7-3-1-5-19-7)9-10(14(17)18-13-9)12(16)8-4-2-6-20-8/h1-6H

InChI Key

RUQGCDMXFBOTMW-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CS3)[O-]

Solubility

Soluble in DMSO

Synonyms

HC-056456; HC 056456; HC056456.

Canonical SMILES

C1=CSC(=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CS3)[O-]

Description

The exact mass of the compound 3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide is 305.9769 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CatSper Channel Blocker

3,4-Bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide, also known as HC-056456, is a chemical compound being investigated for its ability to block CatSper channels. CatSper channels are a specific type of calcium channel found in sperm cells that play a crucial role in sperm motility and fertilization . HC-056456 has been shown to be an effective blocker of CatSper channels, although not perfectly selective . This makes it a potential tool for studying CatSper channel function and for developing male contraceptives.

HC-056456 is a synthetic compound identified as a potent inhibitor of the CatSper calcium channel, which is crucial for sperm motility and fertilization in mammals. The chemical structure of HC-056456 is characterized as 3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide, with a molecular weight of 306.32 g/mol. This compound has garnered attention for its role in modulating calcium influx in sperm cells, thereby affecting their functionality and ability to fertilize oocytes.

HC-056456 functions primarily by inhibiting the CatSper channel, which is a sperm-specific calcium channel responsible for the influx of calcium ions that facilitate hyperactivated motility—a critical process for successful fertilization. The inhibition of this channel leads to decreased intracellular calcium levels, which subsequently impairs sperm motility and fertilizing capacity. Studies have shown that exposure to HC-056456 results in significant reductions in both progressive motility and the acrosome reaction in sperm cells, essential processes for fertilization .

The biological activity of HC-056456 has been extensively studied in various models. In vitro experiments demonstrate that this compound effectively blocks the CatSper channel's function, leading to reduced calcium entry during sperm capacitation. This reduction directly correlates with impaired sperm motility and fertilization capabilities. Notably, HC-056456 has been shown to significantly diminish the ability of treated sperm to fertilize oocytes when administered prior to gamete interaction, highlighting its potential as a contraceptive agent .

The synthesis of HC-056456 involves multi-step organic reactions, typically starting from readily available precursors that undergo transformations such as oxidation and cyclization to form the oxadiazole ring structure. Specific details on the synthetic route may vary based on laboratory protocols but generally include:

  • Formation of Thienoyl Derivatives: Initial reactions involve the synthesis of thienoyl derivatives through acylation processes.
  • Cyclization: Subsequent cyclization steps lead to the formation of the oxadiazole core.
  • N-Oxidation: The final step involves N-oxidation to yield HC-056456.

These methods are designed to ensure high purity and yield of the target compound suitable for biological testing .

HC-056456 has significant potential applications in reproductive biology and contraception research. Its primary application lies in its ability to inhibit sperm function through CatSper blockade, making it a candidate for male contraceptive development. Additionally, its role in studying calcium signaling pathways in sperm provides valuable insights into male fertility mechanisms and potential therapeutic targets for infertility treatments .

Interaction studies involving HC-056456 primarily focus on its binding affinity and inhibitory effects on the CatSper channel. These studies utilize techniques such as electrophysiology and fluorescence assays to assess how HC-056456 affects calcium dynamics within sperm cells. Results indicate that HC-056456 acts as a competitive antagonist at the CatSper channel, significantly altering intracellular calcium levels and impairing key sperm functions like motility and acrosome reaction .

HC-056456 shares structural and functional similarities with other compounds that target ion channels involved in sperm physiology. Below is a comparison with notable similar compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
MibefradilCalcium Channel BlockerInhibits multiple calcium channelsBroad-spectrum action beyond CatSper
RU 1968CatSper InhibitorSelectively inhibits CatSperDeveloped specifically for targeting CatSper
L-type Calcium Channel BlockersCalcium Channel BlockersInhibit L-type calcium channelsPrimarily affect cardiac and skeletal muscle

Uniqueness of HC-056456

HC-056456 is unique due to its selective action on the CatSper channel, which is exclusively expressed in sperm cells and critical for male fertility. Unlike broader calcium channel blockers, HC-056456 specifically targets the mechanisms underlying sperm hyperactivation without affecting other physiological processes significantly .

The mechanistic understanding of HC-056456 interaction with CatSper channels reveals complex molecular recognition processes that determine both selectivity and efficacy. CatSper channels represent sophisticated multi-subunit complexes comprising four pore-forming alpha subunits (CatSper1-4) and multiple auxiliary subunits that collectively form functional calcium-selective ion channels [1] [2]. The structural architecture of these channels creates distinct binding environments that enable selective pharmacological modulation.

Table 1: Molecular Properties and Binding Characteristics of HC-056456

PropertyValueReference
Molecular FormulaC12H6N2O4S2 [3] [4]
Molecular Weight306.31-306.32 g/mol [3] [4]
Chemical Name3,4-Bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide [3]
Binding Site LocationCentral pore region [6]
Target SelectivityCatSper > KSper [1]
Membrane PermeabilityModerate (requires DMSO solubilization) [3] [4]

The molecular docking analyses suggest that HC-056456 binds to the central region of the CatSper channel pore, potentially interacting with conserved residues that line the ion-conducting pathway [6]. This binding configuration is consistent with the compound's ability to block calcium and sodium flux through the channel while maintaining voltage-independent kinetics [1]. The structural basis for selectivity appears to derive from specific interactions between the bis-thienoyl moieties and amino acid residues that differ between CatSper and other calcium channels.

The oxadiazole-N-oxide core structure provides critical electrostatic interactions that stabilize the compound within the channel pore. Computational modeling indicates that the electron-rich thiophene rings contribute to aromatic stacking interactions with pore-lining residues, while the oxadiazole nitrogen atoms participate in hydrogen bonding networks that determine binding affinity [7]. These molecular interactions collectively establish the pharmacological profile observed in electrophysiological studies.

The structural determinants of HC-056456 selectivity become apparent when comparing its binding to CatSper versus KSper channels. The approximately 2.7-fold selectivity for CatSper over KSper channels reflects differences in pore architecture and amino acid composition between these channel types [1]. The moderate selectivity suggests that while HC-056456 provides a useful research tool, perfect specificity requires further structural optimization.

Electrophysiological Characterization of Current Inhibition

Comprehensive electrophysiological analysis reveals that HC-056456 produces concentration-dependent inhibition of CatSper-mediated currents through a non-competitive mechanism [1]. Patch-clamp recordings from isolated sperm demonstrate that the compound selectively reduces calcium and sodium flux without significantly altering channel gating kinetics or voltage dependencies.

Table 2: Electrophysiological Parameters of HC-056456 Action

ParameterValueExperimental ConditionReference
IC50 for Na+ influx~3 µMOptical SBFI measurements [1]
IC50 for CatSper currents~15 µMPatch-clamp recordings [1]
IC50 for KSper channels~40 µMVoltage-clamp studies [1]
Voltage dependencyNon-voltage dependentMembrane potential analysis [1]
MechanismNon-competitive inhibitionKinetic analysis [1]
ReversibilityFully reversibleWashout experiments [1]

The electrophysiological characterization demonstrates that HC-056456 exhibits use-independent block, distinguishing it from many calcium channel modulators that show state-dependent binding [1]. This property suggests that the compound binds to channels regardless of their conformational state, consistent with an interaction site that remains accessible during both open and closed channel configurations.

Current-voltage relationship analysis reveals that HC-056456 produces proportional current reduction across all tested membrane potentials, confirming the non-voltage-dependent nature of the block [1]. This characteristic simplifies pharmacological interpretation and suggests that the binding site does not significantly overlap with voltage-sensing domains of the channel complex.

The kinetics of current inhibition follow single-exponential decay patterns, indicating that HC-056456 binding represents a relatively simple bimolecular interaction rather than complex multi-step binding processes [8]. The absence of significant effects on channel activation or inactivation kinetics supports a pore-blocking mechanism that physically occludes ion permeation without altering fundamental channel gating properties.

Selectivity profiling demonstrates that HC-056456 shows moderate discrimination between different sperm ion channels. While CatSper channels represent the primary target, cross-reactivity with KSper channels at higher concentrations indicates shared structural features between these channel types [1]. This selectivity profile necessitates careful concentration selection in experimental applications to minimize off-target effects.

Concentration-Dependent Effects on Calcium Homeostasis

The effects of HC-056456 on cellular calcium homeostasis demonstrate clear concentration-response relationships that correlate with functional outcomes in sperm physiology. Calcium imaging studies reveal that the compound produces dose-dependent reductions in intracellular calcium levels through inhibition of CatSper-mediated calcium entry [1] [9].

Table 3: Concentration-Response Relationships for Calcium Homeostasis Effects

Concentration (µM)Calcium Influx EffectFunctional ImpactMechanismReference
1-3Modest reductionReduced motility activationPartial CatSper block [1]
5-10Significant inhibitionPrevented hyperactivationSubstantial CatSper block [10]
15-20Major suppressionComplete motility blockNear-maximal CatSper block [1]
30-50Maximal effectCross-channel interactionsKSper involvement [1]

The concentration-dependent effects on calcium homeostasis reflect the progressive occupancy of CatSper channels as HC-056456 concentrations increase. At low micromolar concentrations, the compound produces partial inhibition that allows some calcium entry while reducing the magnitude of calcium responses to physiological stimuli [1]. This partial block corresponds to functional impairment of sperm hyperactivation without complete motility arrest.

Intermediate concentrations of HC-056456 produce more substantial calcium channel inhibition that effectively prevents the calcium transients required for hyperactivated motility [10]. These concentrations represent optimal experimental conditions for studying CatSper function, as they provide substantial channel block while minimizing off-target effects on other ion channels.

Higher concentrations of HC-056456 approach maximal CatSper inhibition while beginning to affect other sperm ion channels, particularly KSper channels [1]. This concentration range provides insights into channel selectivity limits and demonstrates the importance of careful dose selection in experimental applications.

The temporal characteristics of calcium homeostasis disruption show rapid onset following HC-056456 application, consistent with direct channel interaction rather than indirect metabolic effects [9]. The calcium responses to physiological stimuli such as progesterone or alkaline depolarization show proportional reduction corresponding to the degree of channel block achieved at each concentration.

Temporal Dynamics of Channel Blockade and Recovery

The temporal aspects of HC-056456 action provide critical insights into the binding kinetics and reversibility characteristics that determine its utility as a pharmacological tool. Time-course analyses reveal rapid onset of channel block following compound application, with steady-state inhibition achieved within minutes of exposure [1].

Table 4: Temporal Dynamics of HC-056456 Channel Interactions

Time ParameterBlockade PhaseRecovery PhaseFunctional CorrelationReference
Onset kinetics<1 minuteNot applicableRapid motility loss [1]
Steady-state2-5 minutesNot applicableStable inhibition [1]
Recovery initiationNot applicable<30 secondsMotility restoration begins [1]
Complete recoveryNot applicable5-10 minutesFull functional return [1]
Binding reversibilityRapid associationComplete dissociationFully reversible effects [1]

The kinetics of channel blockade demonstrate that HC-056456 rapidly associates with CatSper channels, achieving substantial current reduction within seconds to minutes of application [1]. This rapid onset reflects high-affinity binding interactions that quickly establish equilibrium between free and bound compound concentrations.

During the blockade phase, HC-056456 maintains stable channel inhibition throughout continued exposure, indicating minimal desensitization or time-dependent changes in binding affinity [1]. This stability provides consistent experimental conditions for studying channel function over extended time periods.

The recovery kinetics following compound removal reveal complete reversibility of HC-056456 effects, with channel function returning to baseline levels within minutes of washout [1]. The recovery process follows exponential kinetics consistent with simple dissociation from channel binding sites without permanent modification of channel structure or function.

Functional correlations demonstrate that the temporal dynamics of channel blockade directly correspond to changes in sperm motility patterns. The rapid onset of current inhibition correlates with immediate loss of hyperactivated motility, while recovery of channel function parallels restoration of normal flagellar beating patterns [1]. These correlations provide strong evidence that HC-056456 effects on sperm function result directly from CatSper channel modulation rather than secondary cellular processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Exact Mass

305.97689902 g/mol

Monoisotopic Mass

305.97689902 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

HC-056456

Dates

Last modified: 08-15-2023
1: Carlson AE, Burnett LA, del Camino D, Quill TA, Hille B, Chong JA, Moran MM, Babcock DF. Pharmacological targeting of native CatSper channels reveals a required role in maintenance of sperm hyperactivation. PLoS One. 2009 Aug 31;4(8):e6844. doi: 10.1371/journal.pone.0006844. PubMed PMID: 19718436; PubMed Central PMCID: PMC2729922.

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